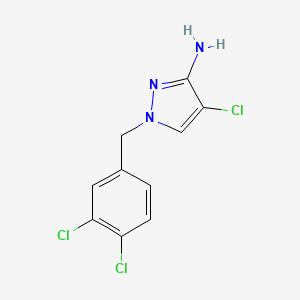

4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine is a molecule with an aromatic ring containing two chlorine atoms and a pyrazole ring. It is a synthetic compound that has been studied for its potential applications in the scientific research field.

Scientific Research Applications

Synthesis and Biological Activity

Research efforts have been directed towards synthesizing new chemical entities utilizing 4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine as a precursor or key intermediate. For instance, a study outlined the preparation of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, demonstrating the use of a trichloromethyl moiety in nucleophilic substitutions with various amines. This research revealed some compounds as CGRP receptor antagonists, indicating potential applications in treating migraine or other neurological disorders (Lim, Dolzhenko, & Dolzhenko, 2014).

Chemodivergent Reactions

Another aspect of research focuses on chemodivergent reactions, where 4-chloroquinazolines underwent selective amination with cyclic secondary amino groups of 3-amino-1H-pyrazoles under specific conditions. This study showcases the versatility of 4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine in facilitating diverse chemical transformations, potentially leading to compounds with varied biological activities (Shen et al., 2010).

Structural and Mechanistic Studies

In addition to synthetic applications, research also delves into understanding the structural and mechanistic underpinnings of reactions involving 4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine. For example, studies on tertiary amine derivatives of chlorochalcone highlight the influence of chlorine, alkyl amine side chain, and unsaturated ketone group on acetylcholinesterase inhibition. This research not only contributes to the chemical knowledge base but also opens avenues for developing novel inhibitors with therapeutic applications (Gao et al., 2016).

Green Chemistry Approaches

The compound's application extends to green chemistry, where researchers have developed multicomponent domino reactions in aqueous media to synthesize densely functionalized 4H-pyrano[2,3-c]pyrazoles. Such methodologies emphasize sustainable chemistry practices while exploring the chemical space for new biologically active molecules (Prasanna, Perumal, & Menéndez, 2013).

properties

IUPAC Name |

4-chloro-1-[(3,4-dichlorophenyl)methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl3N3/c11-7-2-1-6(3-8(7)12)4-16-5-9(13)10(14)15-16/h1-3,5H,4H2,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHGKJPPKPFQPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(C(=N2)N)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2676467.png)

![4-methoxy-3-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2676472.png)

![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2676473.png)

![1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-4-methylbenzene](/img/structure/B2676475.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2676478.png)

![N-Ethyl-N-[2-oxo-2-(5-oxo-7-phenyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide](/img/structure/B2676481.png)

![2-(4-chloroanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2676483.png)